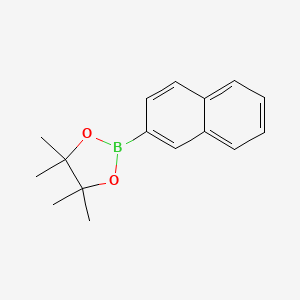

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-naphthalen-2-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPZBAGKKBHZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444450 | |

| Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256652-04-7 | |

| Record name | 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthaleneboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane

CAS Number: 256652-04-7

This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, a key building block in modern organic synthesis. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and significant applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Compound Properties

This compound, also known as naphthalene-2-boronic acid pinacol ester, is a white to off-white crystalline solid. Its stability and ease of handling make it a preferred reagent over the corresponding boronic acid in many synthetic applications.

| Property | Value | Reference |

| CAS Number | 256652-04-7 | [1] |

| Molecular Formula | C₁₆H₁₉BO₂ | [2] |

| Molecular Weight | 254.13 g/mol | [2] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 64.0 to 68.0 °C | |

| Purity | >98.0% (GC) | |

| SMILES | CC1(C)OB(OC1(C)C)C2=CC3=C(C=C2)C=CC=C3 | |

| InChIKey | SPPZBAGKKBHZRW-UHFFFAOYSA-N | [2] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

| Data Type | Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 7.35-7.42 (m, 3H), 7.13-7.15 (m, 2H), 6.11 (d, J = 18.4 Hz, 1H), 2.55-2.59 (m, 2H), 1.58-1.68 (m, 2H), 1.31 (s, 12H), 0.93 (t, J = 7.6 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 149.5, 143.8, 135.0, 128.7, 127.0, 83.3, 37.9, 24.8, 24.4, 13.8 |

Synthesis

The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the use of an aryl halide (in this case, 2-bromonaphthalene) and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).

Experimental Protocol: Miyaura Borylation of 2-Bromonaphthalene

This protocol is a general representation of the Miyaura borylation reaction and may require optimization for specific laboratory conditions.

Materials:

-

2-Bromonaphthalene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium acetate (KOAc) or another suitable base

-

Anhydrous 1,4-dioxane or other suitable solvent

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source like Pd(OAc)₂ (e.g., 2 mol%) and a ligand like PPh₃ (e.g., 4 mol%).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for the required reaction time (typically monitored by TLC or GC-MS until completion, which can be several hours to overnight).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3][4] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The naphthalene moiety is a common scaffold in many biologically active compounds.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.

Role in Drug Discovery and Development

The naphthalene scaffold is present in numerous pharmacologically active molecules. The use of this compound allows for the efficient and modular synthesis of derivatives for structure-activity relationship (SAR) studies. This is crucial in the hit-to-lead and lead optimization phases of drug discovery. The ability to couple the naphthalene moiety to a wide variety of aryl and heteroaryl halides under relatively mild conditions makes this reagent an invaluable tool for medicinal chemists.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to store the compound in a cool, dry place away from oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. The provided protocols and diagrams are intended to serve as a starting point for further investigation and optimization.

References

A Comprehensive Technical Guide to 2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and illustrates key processes through workflow and pathway diagrams.

Core Compound Properties

2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as naphthalene-2-boronic acid pinacol ester, is a key building block in synthetic chemistry. Its utility is primarily derived from its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of complex molecules from simpler precursors. The naphthalene moiety is a prevalent structural motif in many biologically active compounds and functional materials, making this reagent particularly valuable in drug discovery and materials science.

Quantitative data for 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | 254.13 g/mol [1] |

| Molecular Formula | C₁₆H₁₉BO₂[1][2] |

| CAS Number | 256652-04-7[2] |

| Appearance | White to almost white powder or crystals |

| Purity | ≥97% |

| Boiling Point | 378.681 °C at 760 mmHg[3] |

| Density | 1.064 g/cm³[3] |

| Flash Point | 182.82 °C[3] |

Experimental Protocols

Detailed methodologies for the synthesis and a common application of 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are provided below.

Synthesis via Palladium-Catalyzed Cross-Coupling

This protocol describes a general procedure for the synthesis of 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 2-bromonaphthalene and bis(pinacolato)diboron.

Materials:

-

2-Bromonaphthalene

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

-

Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

-

Characterization: Confirm the structure and purity of the product using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry.

Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the use of 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.

Materials:

-

2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., aqueous sodium carbonate, potassium phosphate)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Inert gas supply

-

Standard reaction glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), the aryl halide (1.0 equiv), and the palladium catalyst (0.02-0.05 equiv).

-

Solvent and Base Addition: Add the chosen solvent system and the base. The base is typically dissolved in water and added to the organic solvent containing the reactants.

-

Reaction Conditions: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to the reflux temperature of the solvent. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Visualizing Workflows and Pathways

To further elucidate the processes involving 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the following diagrams illustrate a typical synthetic workflow and the fundamental signaling pathway of its primary application.

Caption: Synthetic workflow for 2-(naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Naphthalene-2-boronic acid pinacol ester chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene-2-boronic acid pinacol ester, with CAS number 256652-04-7, is a pivotal synthetic intermediate widely employed in organic chemistry.[1] As a stable, solid derivative of naphthaleneboronic acid, its pinacol ester form offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred reagent in complex molecular synthesis.[2] This compound serves as a cornerstone for introducing the 2-naphthyl moiety into a wide array of molecular frameworks. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, dyestuffs, and advanced organic electronic materials.[1][3] This guide provides an in-depth overview of its chemical properties, experimental protocols, and core applications.

Core Chemical and Physical Properties

Naphthalene-2-boronic acid pinacol ester is a white to off-white solid at room temperature.[4] The pinacol protecting group enhances its stability, preventing premature protodeboronation and allowing for purification via standard chromatographic techniques.[2][5] It is generally recommended to store the compound in a cool, dry place under an inert atmosphere.[4][6]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 256652-04-7 | [7] |

| Molecular Formula | C₁₆H₁₉BO₂ | [7] |

| Molecular Weight | 254.13 g/mol | [7] |

| Appearance | White to almost white solid | [4] |

| Melting Point | 64.0 to 68.0 °C | [4] |

| Boiling Point (Predicted) | 378.7 ± 11.0 °C | [4] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [4] |

| Solubility | Slightly soluble in water. Soluble in many common organic solvents. | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [4] |

Table 2: Spectroscopic Data (Typical Values)

Note: Experimental values should be determined for each specific sample. The values below are typical for this class of compound.

| Spectrum | Data Type | Typical Chemical Shift (δ) / Observation | Reference(s) |

| ¹H NMR | (CDCl₃, 400 MHz) | δ 8.3-7.8 (m, Ar-H), 7.5-7.4 (m, Ar-H), 1.35 (s, 12H, -C(CH₃)₂) | [8] |

| ¹³C NMR | (CDCl₃, 100 MHz) | δ 135-125 (Ar-C), 83.9 (-C(CH₃)₂), 24.9 (-C(CH₃)₂) | [8] |

| ¹¹B NMR | (CDCl₃, 128 MHz) | δ 31-27 ppm (Broad singlet) | [8][9] |

Synthesis and Reactivity

The most common and efficient method for synthesizing Naphthalene-2-boronic acid pinacol ester is the Miyaura borylation reaction .[2][10] This palladium-catalyzed process involves the cross-coupling of an aryl halide, such as 2-bromonaphthalene, with bis(pinacolato)diboron (B₂pin₂).[2] The reaction proceeds under mild conditions with good functional group tolerance.[10]

Caption: Synthesis via Miyaura Borylation.

The primary reactivity of this compound is showcased in the Suzuki-Miyaura cross-coupling reaction . It serves as the organoboron nucleophile, which, upon activation by a base, undergoes transmetalation with a palladium(II) complex. This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly in the creation of biaryl structures common in drug candidates.[5][11]

Experimental Protocols

Protocol 1: Synthesis via Miyaura Borylation

This protocol describes a general procedure for the synthesis of Naphthalene-2-boronic acid pinacol ester from 2-bromonaphthalene.

Materials:

-

2-Bromonaphthalene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-bromonaphthalene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

-

Catalyst Addition: Add PdCl₂(dppf) (0.03 eq.) to the flask.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for coupling Naphthalene-2-boronic acid pinacol ester with an aryl bromide.

Materials:

-

Aryl Bromide (Ar-Br)

-

Naphthalene-2-boronic acid pinacol ester

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Aqueous Sodium Carbonate (Na₂CO₃) solution (e.g., 2 M)

-

Toluene and Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aryl bromide (1.0 eq.), Naphthalene-2-boronic acid pinacol ester (1.2 eq.), and a stir bar.

-

Solvent and Base: Add a solvent mixture, such as toluene/ethanol (e.g., 4:1 ratio), followed by the aqueous sodium carbonate solution.

-

Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask under a positive pressure of argon.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the desired biaryl compound.

Caption: General Suzuki Coupling Workflow.

Applications in Drug Development and Materials Science

The true value of Naphthalene-2-boronic acid pinacol ester lies in its role as a molecular building block. The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. This reagent provides a direct and reliable route to incorporate this moiety, enabling the synthesis of novel drug candidates.

In materials science, the introduction of the naphthalene unit can impart unique photophysical properties, making it a valuable component in the synthesis of Organic Light-Emitting Diodes (OLEDs) and other organic semiconductors.

Caption: Role as a Synthetic Building Block.

Safety and Handling

Naphthalene-2-boronic acid pinacol ester is classified as harmful if swallowed (H302).[7] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It is incompatible with strong oxidizing agents.[6] Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard | Code | Description | Reference(s) |

| Pictogram | GHS07 | Exclamation Mark | [7] |

| Signal Word | Warning | [7] | |

| Hazard Statement | H302 | Harmful if swallowed | [7] |

| Storage Class | 11 | Combustible Solids | [7] |

References

- 1. NAPHTHALENE-2-BORONIC ACID, PINACOL ESTER | 256652-04-7 [chemicalbook.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. NAPHTHALENE-2-BORONIC ACID, PINACOL ESTER | 256652-04-7 [amp.chemicalbook.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. fishersci.no [fishersci.no]

- 7. Naphthalene-2-boronic acid pinacol ester AldrichCPR 256652-04-7 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Structure, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, a key building block in modern organic synthesis. This document details its chemical structure, properties, synthesis, and application, with a focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and spectroscopic data are provided to support researchers in its effective utilization.

Core Compound Structure and Properties

This compound, also known as naphthalene-2-boronic acid pinacol ester, is an organoboron compound that plays a crucial role as a stable and efficient coupling partner in various organic reactions. Its structure consists of a naphthalene ring attached to a 1,3,2-dioxaborolane ring, which is substituted with four methyl groups.[1] This pinacol ester moiety enhances the stability of the boronic acid, making it less prone to dehydration and other decomposition pathways, thus offering a longer shelf life and improved handling characteristics compared to the corresponding free boronic acid.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Naphthalene-2-boronic acid pinacol ester, 2-(2-Naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | [2][3] |

| CAS Number | 256652-04-7 | [2] |

| Molecular Formula | C₁₆H₁₉BO₂ | [1] |

| Molecular Weight | 254.13 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [2][3] |

| Melting Point | 64.0 to 68.0 °C | [2][3] |

| Purity | >98.0% (GC) | [2][3] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Representative data for similar pinacol boronic esters are presented below.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.90-7.80 (m, 4H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 1.35 (s, 12H, -C(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 135.5, 133.0, 132.5, 128.5, 128.0, 127.8, 127.5, 126.0, 125.5, 84.0, 25.0 |

| ¹¹B NMR (128 MHz, CDCl₃) | δ (ppm): 31.0 (broad singlet) |

| Mass Spectrometry (GC-MS) | m/z: 254.1 (M⁺) |

Note: The provided NMR data are representative for aryl pinacol boronic esters and may vary slightly for the specific compound. The carbon attached to the boron atom is often not observed in the ¹³C NMR spectrum due to quadrupolar relaxation.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl pinacol boronate esters is the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).

Reaction Scheme:

Caption: Synthesis of the target compound via Miyaura Borylation.

Detailed Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add 2-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv), and potassium acetate (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent for the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent and Base Addition: Add a solvent mixture, typically toluene and ethanol, followed by an aqueous solution of a base, such as 2M sodium carbonate.

-

Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its stability, ease of handling, and high reactivity make it an indispensable tool for researchers and professionals in the fields of medicinal chemistry and materials science. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory.

References

- 1. This compound | C16H19BO2 | CID 10753409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4,5,5-Tetramethyl-2-(2-naphthyl)-1,3,2-dioxaborolane | 256652-04-7 | TCI AMERICA [tcichemicals.com]

- 3. 4,4,5,5-Tetramethyl-2-(2-naphthyl)-1,3,2-dioxaborolane | 256652-04-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 2-Naphthyl Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl boronic acid pinacol ester is a key building block in organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its stability, ease of handling compared to the corresponding boronic acid, and reactivity make it an important reagent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2][3] This guide provides a detailed overview of its core physical properties, experimental methodologies for their determination, and logical workflows for its characterization and application.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for 2-naphthyl boronic acid pinacol ester is presented below. These properties are crucial for its storage, handling, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 256652-04-7[4][5][6][7] |

| Molecular Formula | C₁₆H₁₉BO₂[4][5][6][7] |

| Molecular Weight | 254.13 g/mol [4][5][6][7][8] |

| Appearance | White to almost white solid[5][7] |

| Melting Point | 64.0 to 68.0 °C[7] |

| Boiling Point | 378.7 ± 11.0 °C (Predicted)[7] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted)[7] |

| Solubility | Slightly soluble in water[4][7][9] |

| SMILES String | CC1(C)C(C)(C)OB(O1)C2=CC=C3C(C=CC=C3)=C2[5][6][8] |

| InChI Key | SPPZBAGKKBHZRW-UHFFFAOYSA-N[5][6][8] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and verification of the physical properties of chemical compounds. Below are standard methodologies applicable to the characterization of 2-naphthyl boronic acid pinacol ester.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[10]

Methodology: Capillary Method using a Melting Point Apparatus [10][11]

-

Sample Preparation: A small amount of finely powdered, dry 2-naphthyl boronic acid pinacol ester is packed into a capillary tube to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[11]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[10]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[11]

-

Reporting: The melting point is reported as the range T₁ - T₂.

Solubility Assessment

Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Test [12][13]

-

Sample Preparation: A small, measured amount of 2-naphthyl boronic acid pinacol ester (e.g., 10-20 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water) is added to the test tube.[12]

-

Mixing: The mixture is vigorously agitated or stirred for a set period (e.g., 30-60 seconds).[12][14]

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved, partially dissolved, or remained insoluble.[14] This process is repeated with a range of solvents of varying polarities (e.g., ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.

Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.[6][15][16] For 2-naphthyl boronic acid pinacol ester, ¹H and ¹³C NMR would be standard.

Methodology: ¹H and ¹³C NMR Spectroscopy [15]

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[15] Tetramethylsilane (TMS) is typically used as an internal standard.[6][17]

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

-

Spectral Analysis:

-

¹H NMR: The spectrum is analyzed for chemical shifts, integration (proton count), and spin-spin splitting patterns to identify the different types of protons and their connectivity.[7][15]

-

¹³C NMR: The spectrum reveals the number of unique carbon environments in the molecule.[7][15] DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[15]

-

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key logical relationship involving 2-naphthyl boronic acid pinacol ester.

Caption: Workflow for Melting Point Determination.

Caption: Logical Relationship in Suzuki-Miyaura Coupling.

References

- 1. ftp.orgsyn.org [ftp.orgsyn.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Naphthalene-2-boronic acid pinacol ester, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. Naphthalene-2-boronic acid pinacol ester AldrichCPR 256652-04-7 [sigmaaldrich.com]

- 9. Naphthalene-2-boronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. pennwest.edu [pennwest.edu]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. saltise.ca [saltise.ca]

- 15. benchchem.com [benchchem.com]

- 16. azolifesciences.com [azolifesciences.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Naphthalen-2-yl) Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Proton Environments

2-(Naphthalen-2-yl) boronic acid pinacol ester possesses a distinct set of proton environments that give rise to a characteristic ¹H NMR spectrum. The molecule consists of a naphthalene ring system attached to a boronic acid pinacol ester functional group. The protons on the naphthalene ring are in the aromatic region, while the protons of the pinacol group are in the aliphatic region.

Molecular Structure with Proton Numbering:

Figure 1. Chemical structure of 2-(naphthalen-2-yl) boronic acid pinacol ester with proposed proton numbering.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 2-(naphthalen-2-yl) boronic acid pinacol ester. These predictions are based on typical chemical shifts and coupling constants observed for similar aromatic boronic acid pinacol esters.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H¹¹ (Pinacol) | 1.3 - 1.4 | s | - | 12H |

| H³, H⁴, H⁶, H⁷, H⁸ | 7.4 - 7.6 | m | - | 4H |

| H⁵, H¹ | 7.8 - 8.0 | m | - | 3H |

Interpretation of the Predicted Spectrum

-

Pinacol Protons (H¹¹): The twelve protons of the four methyl groups on the pinacol moiety are chemically equivalent due to free rotation. Consequently, they are expected to appear as a single, sharp singlet in the upfield region of the spectrum, typically around 1.3-1.4 ppm. This signal is a key indicator of the pinacol ester group.

-

Naphthalene Protons (H¹-H⁸): The seven protons on the naphthalene ring system will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. Their exact chemical shifts and multiplicities are influenced by their position relative to the boronic ester group and the anisotropic effects of the fused ring system.

-

The protons furthest from the electron-withdrawing boronic ester group (H³, H⁴, H⁶, H⁷, H⁸) are expected to appear in the more upfield portion of the aromatic region, likely as a complex multiplet.

-

The protons closer to the boronic ester (H¹, H⁵) and the proton at the 1-position (H¹) are expected to be deshielded and appear further downfield. These protons will likely exhibit doublet, triplet, or doublet of doublets splitting patterns due to coupling with neighboring protons. A definitive assignment of these complex multiplets would typically require 2D NMR techniques such as COSY and HSQC.

-

Experimental Protocol for ¹H NMR Data Acquisition

The following provides a detailed, generalized methodology for acquiring the ¹H NMR spectrum of an aryl boronic acid pinacol ester like 2-(naphthalen-2-yl) boronic acid pinacol ester.

Workflow for ¹H NMR Analysis:

Figure 2. General workflow for ¹H NMR data acquisition and processing.

Materials and Instrumentation:

-

Sample: 2-(Naphthalen-2-yl) boronic acid pinacol ester

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for aryl boronic acid pinacol esters due to its good solubilizing properties and the presence of a residual proton signal for referencing. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ may also be used depending on sample solubility.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, particularly in the complex aromatic region.

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-(naphthalen-2-yl) boronic acid pinacol ester into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial and gently agitate until the sample is fully dissolved. If an internal standard is to be used, it should be added at this stage.

-

Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Set the appropriate acquisition parameters, including the pulse sequence (a standard single-pulse experiment is usually sufficient), the number of scans (typically 8 to 16 for a sample of this concentration), the spectral width, and the acquisition time.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak or the TMS signal to its known chemical shift.

-

Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) for each signal.

-

Conclusion

The ¹H NMR spectrum of 2-(naphthalen-2-yl) boronic acid pinacol ester is a powerful tool for its structural confirmation and purity assessment. The characteristic singlet for the twelve pinacol protons and the complex series of multiplets in the aromatic region provide a unique fingerprint for this molecule. While this guide offers a detailed prediction of the spectrum and a robust experimental protocol, researchers are encouraged to perform their own spectral analysis and, if necessary, employ advanced 2D NMR techniques for unambiguous assignment of the aromatic protons. This will ensure the highest level of confidence in the identity and quality of this key synthetic building block.

In-depth Technical Guide: 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

However, to assist researchers in this area, this guide provides a general experimental protocol for the synthesis and ¹³C NMR characterization of similar arylboronic acid pinacol esters. Additionally, a table of predicted ¹³C NMR chemical shifts is presented, alongside a logical workflow for its synthesis and characterization.

Predicted ¹³C NMR Data

While experimental data is not available, computational predictions can offer valuable guidance. The following table outlines the predicted ¹³C NMR chemical shifts for 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane. These predictions are based on computational models and should be confirmed by experimental data.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (dioxaborolane) | ~84.0 |

| CH₃ (dioxaborolane) | ~25.0 |

| C-B (naphthalene) | Not typically observed or is very broad |

| Naphthalene Carbons | 125.0 - 135.0 |

Note: The carbon atom directly attached to the boron (C-B) is often broadened due to quadrupolar relaxation and may not be observed in a standard ¹³C NMR spectrum.

General Experimental Protocol for Synthesis and Characterization

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction between a di-boron reagent and a naphthalene halide, or via the esterification of the corresponding boronic acid.

Synthesis of 2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

A common method involves the palladium-catalyzed borylation of 2-bromonaphthalene.

-

Materials: 2-bromonaphthalene, bis(pinacolato)diboron (B₂pin₂), palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., potassium acetate, KOAc) in an appropriate solvent (e.g., dioxane, toluene).

-

Procedure: To an oven-dried Schlenk flask, 2-bromonaphthalene, B₂pin₂, Pd(OAc)₂, the phosphine ligand, and KOAc are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times. Anhydrous solvent is then added, and the reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A sample of the purified product (typically 10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 100 MHz or higher for ¹³C is used.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis of the target compound.

Caption: Workflow for obtaining and analyzing the ¹³C NMR data.

Characterization of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the compound's physicochemical and spectroscopic properties, and provides a representative experimental protocol for its synthesis.

Core Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, also known as naphthalene-2-boronic acid pinacol ester.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 256652-04-7 | [1] |

| Molecular Formula | C₁₆H₁₉BO₂ | [1] |

| Molecular Weight | 254.13 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [2][3] |

| Melting Point | 64.0 to 68.0 °C | [2][3] |

| Boiling Point | 378.681 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.064 g/cm³ (Predicted) | [4] |

| Flash Point | 182.82 °C (Predicted) | [4] |

Table 2: Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H), 7.92 (m, 4H), 7.60 – 7.46 (m, 2H), 1.43 (s, 12H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 136.21, 135.00, 132.79, 128.25, 127.70, 127.64, 126.18, 125.85 (Note: The carbon attached to boron is often not observed or is broadened due to quadrupolar relaxation) |

Experimental Protocols

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Miyaura borylation.[5][6] The following is a representative experimental protocol adapted from general procedures for the Miyaura borylation of aryl bromides.[7][8]

Synthesis of this compound via Miyaura Borylation

This protocol describes the synthesis from 2-bromonaphthalene and bis(pinacolato)diboron.

Materials:

-

2-Bromonaphthalene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromonaphthalene (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol), and potassium acetate (3.0 mmol).

-

Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask via syringe.

-

Seal the flask and stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.[7]

Visualizations

Diagram 1: Synthesis Workflow for this compound

Caption: A flowchart illustrating the key stages in the synthesis of the target compound.

Diagram 2: Catalytic Cycle of the Miyaura Borylation

Caption: The catalytic cycle for the palladium-catalyzed Miyaura borylation reaction.

References

- 1. This compound | C16H19BO2 | CID 10753409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4,4,5,5-Tetramethyl-2-(2-naphthyl)-1,3,2-dioxaborolane | 256652-04-7 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound, CAS No. 256652-04-7 - iChemical [ichemical.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

2-Naphthyl boronic acid pinacol ester safety data sheet

An In-depth Technical Guide to 2-Naphthyl boronic acid pinacol ester: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthyl boronic acid pinacol ester (CAS No. 256652-04-7), a key intermediate in organic synthesis. This document details its physicochemical properties, safety and handling procedures, and its application in synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction. The information is intended to support researchers and professionals in the safe and effective use of this compound in laboratory and drug development settings.

Chemical and Physical Properties

2-Naphthyl boronic acid pinacol ester is a white to off-white solid organic compound. It is an ester of 2-naphthylboronic acid with pinacol, which enhances its stability and ease of handling compared to the corresponding boronic acid. It is slightly soluble in water.[1] While extensive experimental data is limited, a combination of supplier information and computed properties provides a good overview of its characteristics.

| Property | Value | Source(s) |

| CAS Number | 256652-04-7 | [2] |

| Molecular Formula | C₁₆H₁₉BO₂ | [2] |

| Molecular Weight | 254.13 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 64.0 to 68.0 °C | |

| Solubility | Slightly soluble in water | [1] |

| IUPAC Name | 4,4,5,5-tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane | [2] |

| InChI | InChI=1S/C16H19BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3 | [2] |

| InChIKey | SPPZBAGKKBHZRW-UHFFFAOYSA-N | [2] |

| SMILES | CC1(C)C(C)(C)OB(O1)C2=CC=C3C(=C2)C=CC=C3 | [2] |

Safety and Hazard Information

The safe handling of 2-Naphthyl boronic acid pinacol ester is crucial to minimize risks in a laboratory setting. The following information is compiled from available Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

Note: This classification is based on available SDS. A thorough risk assessment should be conducted before use.

First Aid Measures

| Exposure Route | First Aid Procedure |

| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |

| On Skin | Wash with plenty of soap and water. |

| In Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of personnel.

-

Handling: Wear protective gloves, protective clothing, and eye protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.

Experimental Protocols

2-Naphthyl boronic acid pinacol ester is a versatile reagent, primarily used in palladium-catalyzed cross-coupling reactions. The following are representative protocols for its synthesis and application.

Synthesis of 2-Naphthyl boronic acid pinacol ester via Miyaura Borylation

This protocol describes a general method for the synthesis of aryl boronic acid pinacol esters from aryl halides.[3]

Reaction:

2-Bromonaphthalene + Bis(pinacolato)diboron → 2-Naphthyl boronic acid pinacol ester

Materials:

-

2-Bromonaphthalene

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium acetate (KOAc)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromonaphthalene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), palladium(II) acetate (0.02 equiv.), the phosphine ligand (0.04 equiv.), and potassium acetate (1.5 equiv.).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Naphthyl boronic acid pinacol ester.

Caption: General workflow for the synthesis of 2-Naphthyl boronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling with an Aryl Halide

This protocol provides a general procedure for the coupling of 2-Naphthyl boronic acid pinacol ester with an aryl halide.[4][5]

Reaction:

2-Naphthyl boronic acid pinacol ester + Aryl Halide → 2-Aryl-naphthalene

Materials:

-

2-Naphthyl boronic acid pinacol ester

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

-

In a reaction vessel, combine 2-Naphthyl boronic acid pinacol ester (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 2-aryl-naphthalene product.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Toxicological Information

Biological Activity and Applications in Drug Development

Specific studies detailing the biological activity or implication in signaling pathways of 2-Naphthyl boronic acid pinacol ester have not been identified in the reviewed literature. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

Naphthalene derivatives are found in numerous biologically active compounds and have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[9][10] The naphthalene ring system serves as a scaffold for designing molecules that can interact with various biological targets.

Boronic acids and their esters are a class of compounds with diverse and significant biological activities. They are known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and inhibitors. Notably, bortezomib, a dipeptidyl boronic acid, is a successful proteasome inhibitor used in cancer therapy. The incorporation of a boronic acid functional group can enhance the binding affinity and specificity of a molecule to its target enzyme or receptor.

Given the presence of both the naphthalene scaffold and the boronic acid pinacol ester group, 2-Naphthyl boronic acid pinacol ester represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its utility in Suzuki-Miyaura coupling allows for the straightforward incorporation of the 2-naphthyl moiety into a wide array of complex molecules, facilitating the exploration of new chemical space in drug discovery programs.

Conclusion

2-Naphthyl boronic acid pinacol ester is a key synthetic intermediate with well-defined physicochemical properties and established utility in organic synthesis. While specific toxicological and biological activity data for this compound are limited, its structural components suggest that it should be handled with appropriate safety precautions and that it holds potential as a building block in the development of new therapeutic agents. The provided protocols offer a foundation for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. Researchers and drug development professionals are encouraged to use this guide as a starting point for the safe and effective utilization of this versatile compound.

References

- 1. Naphthalene-2-boronic acid pinacol ester, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | C16H19BO2 | CID 10753409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane

Introduction

4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane is a valuable boronic ester intermediate extensively utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This application note provides a detailed protocol for the synthesis of this compound from 2-bromonaphthalene via a palladium-catalyzed Miyaura borylation reaction. The naphthalene moiety is a key structural motif in many biologically active compounds and advanced materials, making this building block highly relevant for researchers in drug development and materials science.

The described method offers high efficiency and good functional group tolerance, proceeding under relatively mild conditions. The resulting pinacol boronate ester is a stable, crystalline solid that is easy to handle and purify, making it an ideal precursor for subsequent chemical transformations.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 2-bromonaphthalene and bis(pinacolato)diboron (B₂pin₂) in the presence of a base.

Caption: Palladium-catalyzed Miyaura borylation of 2-bromonaphthalene.

Data Presentation

Table 1: Reagent and Product Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Bromonaphthalene | 580-13-2 | C₁₀H₇Br | 207.07 | White to off-white crystalline solid | 53-56 |

| Bis(pinacolato)diboron | 73183-34-3 | C₁₂H₂₄B₂O₄ | 253.94 | White crystalline solid | 135-140 |

| This compound | 256652-04-7 | C₁₆H₁₉BO₂ | 254.13 | White to almost white powder to crystal.[1] | 64.0 - 68.0 |

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Scale | 1.0 mmol (207 mg of 2-bromonaphthalene) |

| Solvent | Anhydrous 1,4-Dioxane (5 mL) |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%, 22 mg) |

| Base | Potassium Acetate (KOAc) (3.0 equiv, 294 mg) |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv, 279 mg) |

| Reaction Temperature | 80 °C |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% (isolated yield) |

Table 3: Characterization Data for this compound

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.29 (s, 1H), 7.88 – 7.79 (m, 4H), 7.49 – 7.42 (m, 2H), 1.37 (s, 12H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 135.2, 134.9, 132.8, 129.2, 128.3, 127.8, 127.6, 126.3, 125.4, 83.9, 24.9. (Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation). |

| Mass Spec. (ESI-MS) | m/z: 255.15 [M+H]⁺, 277.13 [M+Na]⁺. |

Experimental Protocols

Materials and Equipment

-

2-Bromonaphthalene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Procedure

-

Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add 2-bromonaphthalene (1.0 mmol, 207 mg), bis(pinacolato)diboron (1.1 mmol, 279 mg), PdCl₂(dppf) (0.03 mmol, 22 mg), and potassium acetate (3.0 mmol, 294 mg).

-

Solvent Addition and Degassing: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask via syringe. The flask is then subjected to three cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to ensure an oxygen-free environment.

-

Reaction: The sealed vessel is placed in a preheated oil bath or heating block and stirred at 80 °C for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate (20 mL) and washed sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent.

-

Isolation and Characterization: The fractions containing the pure product are combined and concentrated under reduced pressure to afford this compound as a white crystalline solid. The product is then characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with care.

-

1,4-Dioxane is a flammable and potentially carcinogenic solvent.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The reaction should be conducted under an inert atmosphere as some reagents are sensitive to air and moisture.

References

Application Note and Protocol: Synthesis of 2-Naphthyl Boronic Acid Pinacol Ester

Introduction

2-Naphthyl boronic acid pinacol ester is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The pinacol ester form of the boronic acid offers enhanced stability and ease of handling compared to the free boronic acid, making it a preferred reagent in many synthetic applications.[2][3] This document provides a detailed protocol for the preparation of 2-naphthyl boronic acid pinacol ester from 2-bromonaphthalene via a palladium-catalyzed borylation reaction.

Reaction Principle

The synthesis involves the palladium-catalyzed cross-coupling of 2-bromonaphthalene with bis(pinacolato)diboron (B₂pin₂). In this reaction, a palladium(0) catalyst, generated in situ, undergoes oxidative addition to the aryl-bromide bond. Subsequent transmetalation with bis(pinacolato)diboron, followed by reductive elimination, yields the desired 2-naphthyl boronic acid pinacol ester and regenerates the palladium(0) catalyst to continue the catalytic cycle. A base is required to facilitate the transmetalation step.

Experimental Protocol

Materials:

-

2-Bromonaphthalene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. Stir the mixture for 5 minutes to dissolve the solids. Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[4] The product is typically a white solid.[5]

Data Presentation

| Reagent/Parameter | Molar Ratio/Value | Notes |

| 2-Bromonaphthalene | 1.0 | Starting material |

| Bis(pinacolato)diboron | 1.1 | Boron source |

| Potassium Acetate | 1.5 | Base |

| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 | Catalyst |

| Temperature | 80-90 °C | Reaction temperature |

| Reaction Time | 12-16 hours | Overnight |

| Solvent | Anhydrous 1,4-Dioxane | Reaction medium |

| Expected Yield | 70-90% | Varies based on scale and purity |

Visualizations

Reaction Scheme

Caption: Palladium-catalyzed borylation of 2-bromonaphthalene.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen. Avoid inhalation and contact with skin.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight for C₁₆H₁₉BO₂ is 254.13 g/mol .[1][5]

Conclusion

This protocol describes a reliable and efficient method for the synthesis of 2-naphthyl boronic acid pinacol ester. The procedure utilizes commercially available starting materials and a common palladium catalyst, making it accessible for most organic synthesis laboratories. The resulting product is a versatile building block for the construction of more complex molecules through Suzuki-Miyaura cross-coupling reactions.

References

- 1. Naphthalene-2-boronic Acid Pinacol Ester [myskinrecipes.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Naphthalene-2-boronic acid pinacol ester AldrichCPR 256652-04-7 [sigmaaldrich.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling using 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The use of boronic acid pinacol esters, such as 4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane, offers advantages in terms of stability, ease of handling, and purification compared to their corresponding boronic acids.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a range of aryl halides. The resulting 2-arylnaphthalene scaffolds are prevalent in medicinal chemistry and materials science.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Drug Development

The 2-arylnaphthalene motif is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents. The ability to readily synthesize a diverse library of these compounds through Suzuki-Miyaura coupling is invaluable for structure-activity relationship (SAR) studies. This reaction allows for the modular assembly of complex molecules, facilitating the exploration of chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. For instance, naphthalene sulfonamides are known to possess antagonistic properties at the human CC chemokine receptor 8 (CCR8), a target for inflammatory diseases and immuno-oncology.[1] The Suzuki-Miyaura coupling provides a direct route to functionalize bromo-naphthalene precursors to expand on such discoveries.[1]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent (and degassed water if applicable) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylnaphthalene.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under optimized conditions. Please note that actual yields may vary depending on the specific substrate and reaction conditions.

| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 110 | 8 | 95 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 75 |

| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |